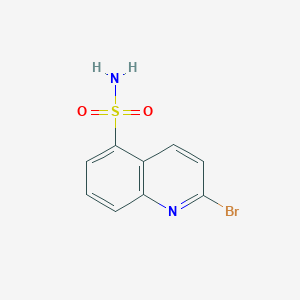

2-溴喹啉-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Medicinal Chemistry: Anti-Carbonic Anhydrase Activity

2-Bromoquinoline-5-sulfonamide has been explored for its potential pharmacological activities, particularly as an anti-carbonic anhydrase agent . This enzyme is involved in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrase are used to treat conditions like glaucoma, epilepsy, and mountain sickness.

Drug Development: Sulfonamide Antibiotics

The sulfonamide group is a cornerstone in the development of sulfonamide antibiotics, which are known for their antibacterial properties . 2-Bromoquinoline-5-sulfonamide could serve as a precursor or intermediate in the synthesis of new sulfonamide drugs, expanding the arsenal against bacterial infections.

Polymer Synthesis: Monomers and Polymers

In the field of polymer chemistry, 2-Bromoquinoline-5-sulfonamide can be utilized as a precursor for the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers . These materials have applications in various industries, including electronics, coatings, and adhesives.

Organic Synthesis: Alkyl Transfer Reagents

This compound has found use as an alkyl transfer reagent to acids, alcohols, and phenols . Its reactivity under acidic conditions makes it a valuable tool in organic synthesis, enabling the formation of a wide range of chemical bonds and structures.

Environmental Applications: Antibiotic Resistance Studies

The environmental impact of sulfonamides, including those derived from 2-Bromoquinoline-5-sulfonamide, is a growing concern due to their potential to spread antimicrobial resistance . Research into the environmental behavior of these compounds is crucial for understanding and mitigating their effects on ecosystems and human health.

Industrial Chemistry: Synthesis of Quinolines

Quinolines, which can be synthesized from 2-Bromoquinoline-5-sulfonamide, are important compounds in industrial chemistry with applications in the production of dyes, agrochemicals, and pharmaceuticals . The versatility of quinolines makes them valuable in a range of chemical processes and products.

作用机制

Target of Action

2-Bromoquinoline-5-sulfonamide is a sulfonamide derivative . Sulfonamides are known to target a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) . DHPS plays a crucial role in the synthesis of folate, which is required for cells to make nucleic acids . Additionally, 2-arylquinoline derivatives show selectivity in binding to the estrogen receptor β (ER β), which plays an important role in the development, maintenance, and function of the mammalian reproductive system .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. As a sulfonamide, it exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . This allows it to play a role in treating a diverse range of disease states .

Biochemical Pathways

The biochemical pathways affected by 2-Bromoquinoline-5-sulfonamide are those involved in the synthesis of folate and nucleic acids . By inhibiting DHPS, the compound disrupts the production of folate, which in turn affects the synthesis of nucleic acids .

Result of Action

The molecular and cellular effects of the compound’s action would be the disruption of nucleic acid synthesis due to the inhibition of folate production . This could potentially lead to the death of bacterial cells, thereby exhibiting its antibacterial properties .

Action Environment

The action, efficacy, and stability of 2-Bromoquinoline-5-sulfonamide can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the specific characteristics of the bacterial strain being targeted

未来方向

属性

IUPAC Name |

2-bromoquinoline-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-9-5-4-6-7(12-9)2-1-3-8(6)15(11,13)14/h1-5H,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXSNBLUNNOPHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C(=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]pyridine-3-sulfonamide](/img/structure/B2871658.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2871659.png)

![2-(but-2-yn-1-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2871662.png)

![N-(4-(dimethylamino)phenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2871664.png)